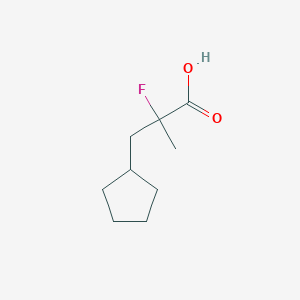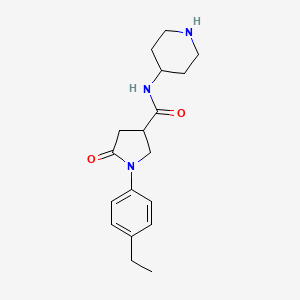
5-chloro-6-fluoro-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-fluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5ClFNO. It has a molecular weight of 197.6 . This compound is a member of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of 1H-indole-3-carbaldehyde derivatives, including 5-chloro-6-fluoro-1H-indole-3-carbaldehyde, often involves multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The InChI code for 5-chloro-6-fluoro-1H-indole-3-carbaldehyde is 1S/C9H5ClFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
1H-indole-3-carbaldehyde and its derivatives are known to participate in various chemical reactions, particularly multicomponent reactions (MCRs), to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Wissenschaftliche Forschungsanwendungen
Antiviral Activity: Indole derivatives, including chloro-fluoro-indoles, have been reported to exhibit significant antiviral properties . They are known to inhibit a broad range of RNA and DNA viruses, with some compounds showing inhibitory activity against influenza A and Coxsackie B4 virus . The structural specificity of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde could be explored for developing new antiviral agents, particularly in the wake of emerging viral diseases.
Anticancer Applications: The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This makes it valuable in the development of anticancer drugs. Indole derivatives have been found to possess anticancer activities , and their role in the treatment of various cancer cell lines can be a significant area of research .
Antibacterial and Antifungal Properties: Substituted indoles have shown promise in combating bacterial and fungal infections. For instance, certain indole derivatives have been effective in destroying persister cells of E. coli, P. aeruginosa, and S. aureus by damaging their membranes . Research into the antibacterial and antifungal applications of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde could lead to new treatments for resistant strains of bacteria and fungi.
Immunomodulatory Effects: Indole derivatives have been used as reactants for the preparation of compounds with potential immunomodulatory effects . These effects are crucial for the development of drugs that can modulate the immune system, either by suppressing it to treat autoimmune diseases or by stimulating it to fight infections and cancers .
Enzyme Inhibition: Indoles have been utilized in the synthesis of enzyme inhibitors, which play a vital role in treating diseases by regulating biological pathways. For example, tryptophan dioxygenase inhibitors have been derived from indole compounds, indicating the potential of 5-chloro-6-fluoro-1H-indole-3-carbaldehyde in this field .
Biotechnological Production: The biotechnological production of indoles, including halogenated derivatives like 5-chloro-6-fluoro-1H-indole-3-carbaldehyde, is an area of growing interest. Advances in microbial cell factories have enabled the production of indole derivatives from glucose or tryptophan by fermentation, which can be used for various industrial applications .
Safety and Hazards
Zukünftige Richtungen
The field of 1H-indole-3-carbaldehyde derivatives, including 5-chloro-6-fluoro-1H-indole-3-carbaldehyde, is ripe for further exploitation, particularly in the assembly of pharmaceutically interesting scaffolds . The use of these compounds in sustainable multicomponent reactions represents a promising direction for future research .
Eigenschaften
IUPAC Name |
5-chloro-6-fluoro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBXXZSUPVGPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)NC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-fluoro-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)
![4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2579878.png)
![5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2579880.png)
![[2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2579882.png)
![5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2579883.png)
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2579885.png)
![5-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2579886.png)
![Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2579888.png)


